molecular formula C7H5N3OS B14217664 1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- CAS No. 832127-88-5

1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy-

Cat. No.: B14217664
CAS No.: 832127-88-5
M. Wt: 179.20 g/mol
InChI Key: VCBVARVLWMGMIP-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- is a heterocyclic compound with a unique structure that includes a benzene ring fused to a triazine ring. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,4,6-Trichloro-1,3,5-triazine and N,N-dimethylformamide (DMF) as reagents. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: This compound is structurally similar but lacks the thione group.

    3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another similar compound with a hydroxyl group at the 3-position.

Uniqueness

1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- is unique due to the presence of both the thione and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

832127-88-5

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

3-hydroxy-1,2,3-benzotriazine-4-thione

InChI

InChI=1S/C7H5N3OS/c11-10-7(12)5-3-1-2-4-6(5)8-9-10/h1-4,11H

InChI Key

VCBVARVLWMGMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N(N=N2)O

Origin of Product

United States

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